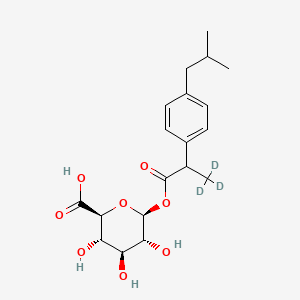

Ibuprofen acyl-|A-D-glucuronide-d3

Description

Significance of Deuterated Drug Metabolites in Pharmaceutical and Environmental Sciences

The substitution of hydrogen atoms with their heavier, stable isotope, deuterium (B1214612), is a powerful technique in scientific research. nih.govmedchemexpress.com While much attention has been given to the "deuterium switch" in parent drugs to favorably alter their metabolic profiles, the use of deuterated metabolites holds distinct and critical significance, primarily in the realm of quantitative analysis. juniperpublishers.commedchemexpress.com

In pharmaceutical sciences, particularly in pharmacokinetics, the accurate measurement of drug metabolite concentrations in biological matrices (like plasma or urine) is essential. Deuterated metabolites, such as Ibuprofen (B1674241) acyl-β-D-glucuronide-d3, serve as ideal internal standards for analytical techniques like liquid chromatography-mass spectrometry (LC-MS). medchemexpress.commedchemexpress.com Because their chemical and physical properties are nearly identical to their non-deuterated counterparts, they behave similarly during sample preparation, chromatography, and ionization. nih.gov However, their increased mass allows them to be clearly distinguished by the mass spectrometer. This co-analytical behavior ensures that any sample loss or variation in instrument response is mirrored by both the analyte and the standard, permitting highly accurate and precise quantification. nih.gov This precision is vital for building accurate pharmacokinetic models and for investigating potentially toxic or active metabolites. juniperpublishers.comnih.gov

In environmental sciences, the widespread use of pharmaceuticals like ibuprofen has led to their presence, along with their metabolites, in wastewater and natural water systems. nih.gov Monitoring the fate and concentration of these compounds is crucial for assessing environmental impact. Deuterated standards are indispensable for the reliable quantification of these metabolites in complex environmental samples, which often contain numerous interfering substances. researchgate.net

Overview of Ibuprofen Metabolism and Conjugation Pathways

Ibuprofen is extensively metabolized in the body, with very little of the drug excreted unchanged. medchemexpress.com The primary site of metabolism is the liver, where it undergoes two main phases of biotransformation.

Phase I Metabolism: The initial phase involves oxidation, primarily carried out by cytochrome P450 enzymes, with CYP2C9 being the major contributor. nih.gov This process results in the formation of several hydroxylated metabolites, principally 2-hydroxyibuprofen (B1664085) and carboxyibuprofen.

Phase II Metabolism: Following oxidation, ibuprofen and its Phase I metabolites can undergo conjugation, a process that increases their water solubility and facilitates their excretion from the body. A key conjugation pathway for the parent ibuprofen molecule is glucuronidation. nih.gov In this reaction, the carboxylic acid group of ibuprofen is linked to glucuronic acid, forming an ester linkage. The resulting compound is known as Ibuprofen acyl-β-D-glucuronide. nih.govnih.gov This acyl glucuronide is a notable metabolite because, unlike many other glucuronide conjugates, it can be chemically reactive, capable of binding covalently to macromolecules like plasma proteins. nih.govresearchgate.net

Rationale for Comprehensive Research on Ibuprofen Acyl-β-D-Glucuronide-d3

The primary rationale for the synthesis and use of Ibuprofen acyl-β-D-glucuronide-d3 in research is its role as an analytical internal standard. medchemexpress.commedchemexpress.com The comprehensive study of its non-deuterated analogue is essential, and the deuterated version is the tool that makes this study reliable and accurate.

Specific research applications include:

Pharmacokinetic Studies: To accurately determine the concentration-time profile of the acyl glucuronide metabolite in vivo. This data is critical for understanding the extent of this metabolic pathway and how factors like age or genetics might influence it. nih.gov

Toxicology and Drug Safety: The acyl glucuronide of ibuprofen is known to be reactive. nih.govresearchgate.net Research has focused on its tendency to undergo intramolecular rearrangement and form covalent adducts with proteins. nih.govresearchgate.net Such protein adducts can potentially trigger immune responses or other toxic effects. Using Ibuprofen acyl-β-D-glucuronide-d3 as an internal standard allows for precise measurement of the reactive metabolite, helping to correlate its concentration with the extent of protein binding and assess its potential contribution to any observed toxicity. nih.gov

Metabolite Activity: Some drug metabolites are not inert and can possess their own pharmacological activity. Recent research has shown that ibuprofen acyl glucuronide itself, and not the parent drug, may have analgesic and anti-inflammatory effects through specific biological channels like TRPA1. nih.govunifi.it Accurate quantification using the deuterated standard is paramount in such studies to distinguish the metabolite's effects from those of the parent drug.

Environmental Monitoring: As ibuprofen and its metabolites are environmental contaminants, accurate analytical methods are needed to measure their levels in wastewater and rivers. nih.gov Ibuprofen acyl-β-D-glucuronide-d3 enables the robust quantification required for environmental fate studies and risk assessment. researchgate.net

In essence, while Ibuprofen acyl-β-D-glucuronide-d3 is not intended for therapeutic use, it is an indispensable tool for the scientific community to accurately investigate the formation, fate, and activity of its non-deuterated counterpart.

Data Tables

Table 1: Physicochemical Properties of Ibuprofen Acyl-β-D-glucuronide and its Deuterated Analog

| Property | Ibuprofen Acyl-β-D-glucuronide | Ibuprofen Acyl-β-D-glucuronide-d3 |

| Molecular Formula | C₁₉H₂₆O₈ nih.gov | C₁₉H₂₃D₃O₈ clearsynth.com |

| Molecular Weight | 382.40 g/mol sigmaaldrich.com | 385.42 g/mol clearsynth.com |

| Synonyms | Ibuprofen glucuronide sigmaaldrich.com | Ibuprofen glucuronide-d3 medchemexpress.com |

| Primary Application | Drug Metabolite fda.gov | Research Internal Standard medchemexpress.commedchemexpress.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H26O8 |

|---|---|

Molecular Weight |

385.4 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3,3,3-trideuterio-2-[4-(2-methylpropyl)phenyl]propanoyl]oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C19H26O8/c1-9(2)8-11-4-6-12(7-5-11)10(3)18(25)27-19-15(22)13(20)14(21)16(26-19)17(23)24/h4-7,9-10,13-16,19-22H,8H2,1-3H3,(H,23,24)/t10?,13-,14-,15+,16-,19-/m0/s1/i3D3 |

InChI Key |

ABOLXXZAJIAUGR-CQVOXNJLSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=CC=C(C=C1)CC(C)C)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies for Ibuprofen Acyl β D Glucuronide D3

Chemical Synthesis Approaches for Stable Isotope-Labeled Compounds

The chemical synthesis of Ibuprofen (B1674241) acyl-β-D-glucuronide-d3 necessitates a multi-step approach, beginning with the synthesis of the deuterium-labeled aglycone, ibuprofen-d3. This is followed by the coupling of the labeled ibuprofen to a suitably protected glucuronic acid moiety and subsequent deprotection to yield the final product.

A common strategy for introducing deuterium (B1214612) into the ibuprofen molecule involves the use of deuterated reagents at a late stage of the synthesis of the parent drug. For instance, d3-ibuprofen can be synthesized from appropriate precursors, such as by using a d3-labeled methylating agent to introduce the deuterated methyl group on the propanoic acid side chain. caymanchem.com

Once d3-ibuprofen is obtained, a chemoenzymatic approach can be employed for the glucuronidation step. This method has been successfully applied to other non-steroidal anti-inflammatory drugs (NSAIDs) and is adaptable for the synthesis of Ibuprofen acyl-β-D-glucuronide-d3. rsc.org The general scheme involves the following key steps:

Activation of d3-Ibuprofen: The carboxylic acid group of d3-ibuprofen is activated, often by converting it into its caesium salt. This increases its nucleophilicity for the subsequent coupling reaction.

Koenigs-Knorr Reaction: The activated d3-ibuprofen is then reacted with a protected glucuronic acid donor, such as methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate. This reaction, a modification of the classic Koenigs-Knorr reaction, typically proceeds via an SN2 mechanism, leading to the formation of the β-anomer. The use of a participating protecting group at the C-2 position of the glucuronic acid donor, such as an acetyl group, is crucial for ensuring the stereoselectivity of the glycosidic bond, resulting in the desired β-configuration.

Enzymatic Deprotection: The resulting protected glucuronide is then subjected to selective enzymatic hydrolysis to remove the protecting groups. Lipases, such as lipase (B570770) AS Amano, can be used for the chemoselective removal of the acetyl groups from the hydroxyls of the glucuronic acid moiety. A different enzyme, such as a porcine liver esterase, can then be used to hydrolyze the methyl ester of the glucuronic acid, yielding the final Ibuprofen acyl-β-D-glucuronide-d3. rsc.org

This chemoenzymatic strategy offers high yields and selectivity, minimizing the formation of unwanted byproducts.

Biocatalytic and Biotransformation Routes for Isotope-Labeled Glucuronides

Biocatalytic methods provide an alternative and often more direct route to the synthesis of glucuronide metabolites. These methods leverage the high selectivity of enzymes, particularly UDP-glucuronosyltransferases (UGTs), which are responsible for glucuronidation in vivo.

A significant development in this area is the use of recombinant human UGT enzymes expressed in microbial hosts for the production of drug glucuronides. Specifically, human UGT2B7 has been identified as the primary enzyme responsible for the glucuronidation of ibuprofen. nih.gov A whole-cell biotransformation system using fission yeast (Schizosaccharomyces pombe) expressing recombinant human UGT2B7 has been successfully employed to produce stable isotope-labeled ibuprofen acyl glucuronide. nih.gov

The process involves incubating the d3-ibuprofen substrate with the engineered yeast cells. The cells endogenously produce the necessary cofactor, uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA), from a provided glucose source. The expressed UGT2B7 then catalyzes the transfer of the glucuronic acid moiety from UDPGA to the carboxylic acid group of d3-ibuprofen, forming the desired acyl glucuronide.

A key advantage of this method is the ability to produce isotopically labeled standards by simply using a labeled precursor for the cofactor. For instance, by feeding the yeast with [¹³C₆]-glucose, ¹³C-labeled Ibuprofen acyl-glucuronide can be produced. nih.gov This demonstrates the versatility of the system for generating various isotopically labeled metabolites.

The table below summarizes the findings from a study on the production of ibuprofen acyl glucoside and glucuronide using a whole-cell biotransformation system.

| Parameter | Finding | Reference |

| Enzyme | Human UGT2B71 and UGT2B72 | nih.gov |

| Host System | Schizosaccharomyces pombe | nih.gov |

| Substrate | R- and S-Ibuprofen | nih.gov |

| Cofactor Source | UDP-glucose or UDP-glucuronic acid (from glucose) | nih.gov |

| Product | Ibuprofen acyl glucoside and glucuronide | nih.gov |

| Isotope Labeling | Demonstrated with [¹³C₆]-glucose for ¹³C-labeled product | nih.gov |

This biocatalytic approach offers a greener and more direct route to the desired product, often with high stereoselectivity, mirroring the metabolic pathway in humans.

Considerations for Diastereomeric Purity in Synthesized Standards

Since ibuprofen is a chiral compound, its glucuronidation results in the formation of two diastereomers: (R)-ibuprofen acyl-β-D-glucuronide and (S)-ibuprofen acyl-β-D-glucuronide. When synthesizing Ibuprofen acyl-β-D-glucuronide-d3 from racemic d3-ibuprofen, a mixture of these diastereomers will be produced. For its use as an analytical standard, it is often necessary to either use the mixture with a known ratio of diastereomers or to separate them to obtain diastereomerically pure standards.

The separation of these diastereomers can be challenging due to their similar physicochemical properties. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are the primary techniques employed for this purpose. selvita.com Chiral stationary phases are often required to achieve baseline separation. Polysaccharide-based chiral columns, for example, have shown great utility in the separation of enantiomers and diastereomers. youtube.com

SFC, in particular, offers several advantages for chiral separations, including faster analysis times, reduced solvent consumption, and often higher efficiency compared to HPLC. selvita.comchiraltech.com The use of carbon dioxide as the main component of the mobile phase in SFC makes it a more environmentally friendly "green" chemistry technique. selvita.com

The purity of the synthesized Ibuprofen acyl-β-D-glucuronide-d3, including its diastereomeric purity, must be rigorously assessed. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. ¹H NMR and ¹³C NMR can confirm the chemical structure of the molecule. nih.govnih.govoxinst.com Specific signals in the NMR spectrum, particularly those of the anomeric proton of the glucuronic acid moiety and the protons adjacent to the chiral center of ibuprofen, can be used to distinguish between the diastereomers and quantify their ratio. nih.govnih.gov

The table below shows representative ¹H NMR chemical shifts for key protons in ibuprofen and its glucuronide metabolite, which are critical for structural confirmation and purity assessment.

| Compound | Proton | Chemical Shift (ppm) | Reference |

| Ibuprofen | Aromatic CH | 7.1-7.3 | oxinst.com |

| Benzylic CH | ~3.7 | oxinst.com | |

| Methyl CH₃ (propanoic) | ~1.5 | oxinst.com | |

| Isobutyl CH₂ | ~2.4 | oxinst.com | |

| Isobutyl CH | ~1.8 | oxinst.com | |

| Isobutyl CH₃ | ~0.9 | oxinst.com | |

| Ibuprofen acyl-β-D-glucuronide | Anomeric H-1' | ~5.8 | nih.gov |

By carefully selecting the synthetic route and employing appropriate purification and analytical techniques, Ibuprofen acyl-β-D-glucuronide-d3 can be obtained with the high degree of chemical and diastereomeric purity required for its use as a reliable internal standard in bioanalytical studies.

Advanced Analytical Strategies for Characterization and Quantification of Ibuprofen Acyl β D Glucuronide D3

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) Approaches

LC-MS and LC-MS/MS have become indispensable tools in the bioanalysis of drug metabolites due to their high sensitivity and selectivity. These techniques are particularly well-suited for the complex matrices in which metabolites like ibuprofen (B1674241) acyl-β-D-glucuronide-d3 are typically found.

Chiral Chromatographic Separation Techniques for Enantiomers and Diastereomers

Ibuprofen is a chiral compound, and its metabolism can lead to the formation of diastereomeric glucuronides. The separation of these stereoisomers is crucial as they can exhibit different pharmacological and toxicological profiles.

Chiral chromatography is the method of choice for resolving enantiomers and diastereomers. For ibuprofen and its metabolites, this is often achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated high efficacy in separating the enantiomers of ibuprofen and its derivatives. derpharmachemica.com The separation mechanism on these columns relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector, involving a combination of hydrogen bonds, π-π interactions, and steric effects. derpharmachemica.com

In some methods, derivatization is employed to convert the enantiomers into diastereomers prior to analysis. e-b-f.euresearchgate.net For instance, derivatization with (S)-anabasine produces diastereomers of ibuprofen enantiomers that can be separated on a standard reversed-phase HPLC column. e-b-f.eu This approach can also enhance the sensitivity of the analysis. e-b-f.eu

A variety of chiral columns are commercially available and have been successfully used for the separation of ibuprofen enantiomers, including:

CHIRALCEL® OJ-3R column nih.govnih.gov

Chiralpak® AD, IA, and IB derpharmachemica.com

Chiralcel® OD and OJ derpharmachemica.com

The choice of mobile phase is also critical for achieving optimal separation. Typically, a mixture of an organic modifier (e.g., methanol (B129727) or ethanol) and an aqueous buffer at a specific pH is used. nih.govactamedicamarisiensis.ro For example, one method utilized an isocratic mobile phase of 0.008% formic acid in water and methanol on a CHIRALCEL® OJ-3R column to separate ibuprofen enantiomers. nih.govnih.gov

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with sub-2 µm particles, leading to significant improvements in resolution, sensitivity, and speed of analysis compared to traditional HPLC. UPLC has been effectively applied to the analysis of ibuprofen and its metabolites, including the glucuronide conjugates. nih.govnih.gov

The high-resolution separation provided by UPLC is particularly advantageous when analyzing complex biological samples like urine, where numerous endogenous compounds can interfere with the analytes of interest. nih.gov A UPLC system coupled with mass spectrometry can achieve a high peak capacity, allowing for the detection of multiple isomeric acyl glucuronides of ibuprofen and its hydroxylated metabolites in a single run. nih.gov

For instance, a UPLC-MS/MS method was developed for the determination of ibuprofen in pharmaceutical formulations using a C18 column and a mobile phase of acetonitrile (B52724) and 0.1% formic acid. dergipark.org.tr This method demonstrated high sensitivity and a short analytical run time of 2.0 minutes. dergipark.org.tr Another UPLC-MS/MS method for quantifying ibuprofen enantiomers in human plasma utilized a phenyl column and derivatization to achieve chromatographic separation with a run time of 20 minutes. researchgate.net

Interactive Table: UPLC Method Parameters for Ibuprofen Analysis

| Parameter | UPLC-MS/MS for Ibuprofen in Formulations dergipark.org.tr | UPLC-MS/MS for Ibuprofen Enantiomers in Plasma researchgate.net |

|---|---|---|

| Column | C18, 95 Å, 2.1 x 50 mm, 1.8 µm | Phenyl column |

| Mobile Phase | Acetonitrile: 0.1% Formic Acid (25:75 v/v) | Not specified |

| Flow Rate | 0.15 mL/min | Not specified |

| Run Time | 2.0 minutes | 20 minutes |

| Injection Volume | 5 µL | Not specified |

| Column Temperature | 40 °C | Not specified |

| Detection | MS/MS | MS/MS |

Electrospray Ionization (ESI) and Multiple Reaction Monitoring (MRM) Modes

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like glucuronide conjugates. It is commonly used as the ion source in LC-MS analysis of ibuprofen and its metabolites. nih.govmdpi.com ESI can be operated in both positive and negative ion modes. For acidic compounds like ibuprofen and its glucuronide, negative ESI is often preferred as it provides a better signal-to-noise ratio. nih.gov

Multiple Reaction Monitoring (MRM) is a tandem mass spectrometry (MS/MS) technique that provides a high degree of selectivity and sensitivity. In MRM, a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process significantly reduces background noise and matrix interference. waters.comamericanlaboratory.com

For the analysis of ibuprofen acyl-β-D-glucuronide-d3, a specific MRM transition would be monitored. For example, in the analysis of non-deuterated ibuprofen enantiomers, the transition m/z 205.1 > 160.9 is often used. nih.govnih.gov For the deuterated internal standard (S)-(+)-ibuprofen-d3, the transition m/z 208.1 > 163.9 has been reported. nih.govnih.gov The specific transitions for ibuprofen acyl-β-D-glucuronide-d3 would be determined based on its mass and fragmentation pattern.

The use of deuterated internal standards, such as ibuprofen-d3, is a common practice in quantitative LC-MS/MS analysis to correct for variations in sample preparation and instrument response. nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS) in Metabolite Profiling

High-Resolution Mass Spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, provides highly accurate mass measurements, which is invaluable for the identification and confirmation of metabolites. owlstonemedical.com This capability allows for the determination of the elemental composition of an unknown compound, greatly aiding in its structural elucidation. owlstonemedical.com

In the context of ibuprofen metabolite profiling, HRMS coupled with UPLC has been used to identify numerous metabolites in human urine, including nine different glucuronides. nih.gov The accurate mass data, in conjunction with fragmentation patterns, confirms the identities of these metabolites. nih.gov

The combination of UHPLC with HRMS offers both robust quantification and qualitative analysis on a single platform. owlstonemedical.com However, to further enhance selectivity, especially in complex matrices, ion mobility spectrometry (IMS) can be incorporated. The use of High Field Asymmetric Waveform Ion Mobility Spectrometry (FAIMS) coupled with UHPLC-HRMS has been shown to reduce matrix chemical noise, improve the limit of quantitation, and increase the linear dynamic range for the determination of ibuprofen 1-β-O-acyl glucuronide in urine. owlstonemedical.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Deuterated Analytes

While LC-MS is more commonly used for the analysis of glucuronide conjugates due to their polarity and thermal lability, GC-MS can also be employed, typically after a derivatization step to increase the volatility and thermal stability of the analyte. researchgate.netscispace.com

For deuterated analytes, GC-MS analysis requires careful consideration of potential isotopic effects. Deuterated compounds may have slightly different retention times than their non-deuterated counterparts, often eluting earlier. nih.govchromforum.org This chromatographic H/D isotope effect is due to differences in the intermolecular interactions between the analyte and the stationary phase. nih.gov

In quantitative analysis using isotope dilution, it is important to ensure that there is no cross-contribution of ions between the analyte and the deuterated internal standard. researchgate.net GC-MS/MS in MRM mode can provide the necessary specificity to distinguish between the native and labeled compounds, even if they co-elute. americanlaboratory.com

A GC-MS/MS method for the determination of ibuprofen in plasma used [α-methyl-d3]ibuprofen as the internal standard. nih.govresearchgate.net After extraction and derivatization with pentafluorobenzyl bromide, the analysis was performed using selected-ion monitoring (SIM) for GC-MS and selected-reaction monitoring (SRM) for GC-MS/MS. nih.govresearchgate.net The SRM transitions were m/z 205 → 161 for ibuprofen and m/z 208 → 164 for d3-ibuprofen. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Kinetic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural elucidation of molecules, including drug metabolites. oxinst.com It provides detailed information about the chemical environment of each atom in a molecule. 1H NMR and 13C NMR, along with two-dimensional techniques like COSY and HMBC, are used to piece together the complete structure of a compound. oxinst.com

NMR has been extensively used to study ibuprofen acyl glucuronide. acs.orgacs.orgnih.govresearchgate.netnih.govresearchgate.net 1H NMR spectroscopy can be used to monitor the degradation of ibuprofen acyl glucuronide in real-time by following the disappearance of the signal from the 1-β-anomeric proton of the glucuronic acid moiety. nih.gov This allows for the determination of the degradation rate, which is a combination of transacylation and hydrolysis. nih.gov

Kinetic studies using NMR have revealed the half-lives of various ibuprofen glucuronide isomers. For example, the biosynthetic and chemically synthesized (S)-ibuprofen acyl glucuronides were found to have half-lives of 3.68 and 3.76 hours, respectively. acs.orgnih.govresearchgate.net The (R)-ibuprofen acyl glucuronide had a shorter half-life of 1.79 hours. acs.orgnih.govresearchgate.net

Interactive Table: Half-lives of Ibuprofen Acyl Glucuronides Determined by NMR acs.orgnih.govresearchgate.net

| Compound | Half-life (hours) |

|---|---|

| Biosynthetic (S)-Ibuprofen Acyl Glucuronide | 3.68 |

| Chemically Synthesized (S)-Ibuprofen Acyl Glucuronide | 3.76 |

| (R)-Ibuprofen Acyl Glucuronide | 1.79 |

| (S)-2-hydroxyibuprofen Acyl Glucuronide | 5.03 |

| (S,S)-carboxyibuprofen Acyl Glucuronide | 4.80 |

| (S)-Ibuprofen Acyl Glucuronide Ethyl Ester | 7.24 |

| (S)-Ibuprofen Acyl Glucuronide Allyl Ester | 9.35 |

These NMR studies provide crucial insights into the chemical reactivity and stability of ibuprofen acyl glucuronides, which can have implications for their potential toxicity. researchgate.netnih.gov

Sample Preparation Methodologies for Complex Biological Matrices

The accurate quantification of Ibuprofen Acyl-β-D-Glucuronide-d3 in biological samples such as plasma, urine, and tissue homogenates is often hindered by the presence of interfering endogenous substances. Therefore, efficient sample preparation is paramount to remove these matrix components and isolate the analyte of interest. The choice of a suitable sample preparation technique depends on the nature of the biological matrix, the physicochemical properties of the analyte, and the sensitivity required for the analytical method.

Solid-phase extraction (SPE) is a widely employed technique for the purification and concentration of analytes from complex matrices. nih.gov It offers several advantages, including high recovery, good reproducibility, and the ability to handle small sample volumes. For the extraction of Ibuprofen Acyl-β-D-Glucuronide-d3, reversed-phase SPE cartridges, such as C18, are commonly used. researchgate.netnyc.gov

The general SPE protocol involves the following steps:

Conditioning: The SPE cartridge is conditioned with an organic solvent (e.g., methanol) followed by water or a buffer to activate the sorbent.

Loading: The pre-treated biological sample is loaded onto the cartridge.

Washing: The cartridge is washed with a weak solvent to remove interfering substances.

Elution: The analyte of interest, Ibuprofen Acyl-β-D-Glucuronide-d3, is eluted from the cartridge using a strong organic solvent. nyc.gov

The selection of appropriate solvents for each step is crucial for achieving optimal recovery and purity. For instance, a study detailing the analysis of ibuprofen and its metabolites might use a specific SPE protocol for plasma samples. chromatographyonline.com

Table 1: Illustrative Solid-Phase Extraction Protocol

| Step | Reagent/Solvent | Purpose |

|---|---|---|

| Conditioning | 1 mL Methanol, followed by 1 mL Water | To activate the C18 sorbent |

| Sample Loading | 0.5 mL of pre-treated plasma | To adsorb the analyte onto the sorbent |

| Washing | 1 mL of 5% Methanol in Water | To remove polar interferences |

Liquid-liquid extraction (LLE) is a classic sample preparation technique based on the differential solubility of an analyte between two immiscible liquid phases, typically an aqueous phase and an organic solvent. nih.gov LLE is a versatile and cost-effective method for extracting analytes from biological fluids.

For the extraction of Ibuprofen Acyl-β-D-Glucuronide-d3, a water-immiscible organic solvent is used to extract the analyte from the aqueous biological matrix. The choice of the organic solvent is critical and depends on the polarity of the analyte. The efficiency of the extraction can be enhanced by adjusting the pH of the aqueous phase to suppress the ionization of the analyte, thereby increasing its partitioning into the organic phase.

A typical LLE procedure involves:

Mixing the biological sample with an appropriate organic solvent.

Vigorous shaking to facilitate the transfer of the analyte into the organic phase.

Separation of the two phases by centrifugation.

Evaporation of the organic solvent and reconstitution of the residue in a suitable solvent for analysis.

Table 2: Example of a Liquid-Liquid Extraction Protocol

| Step | Procedure |

|---|---|

| 1 | To 200 µL of plasma, add 1 mL of ethyl acetate. |

| 2 | Vortex for 2 minutes. |

| 3 | Centrifuge at 3000 rpm for 10 minutes. |

| 4 | Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen. |

Protein precipitation is a simple and rapid method for removing proteins from biological samples, which can interfere with the analysis and damage analytical columns. nih.gov This technique is particularly useful for high-throughput analysis.

The most common protein precipitation agents are organic solvents like acetonitrile and methanol, or acids such as trichloroacetic acid. vibgyorpublishers.org The addition of these agents to a biological sample causes the proteins to denature and precipitate out of the solution.

A study on the determination of ibuprofen in human plasma utilized a one-step protein precipitation method. nih.gov In this method, human plasma samples were treated with an organic solvent to precipitate the proteins. nih.gov Following centrifugation, the supernatant containing the analyte is collected for analysis. While this method is quick and easy, it may result in lower analyte recovery and less clean extracts compared to SPE or LLE.

Table 3: Common Protein Precipitation Agents

| Precipitating Agent | Advantages | Disadvantages |

|---|---|---|

| Acetonitrile | Efficient precipitation, compatible with LC-MS | Can co-precipitate some analytes |

| Methanol | Less harsh than acetonitrile | May not precipitate all proteins effectively |

Method Validation Parameters for Robustness and Reliability

Method validation is a crucial process in analytical chemistry that confirms that a particular method is suitable for its intended purpose. For the quantification of Ibuprofen Acyl-β-D-Glucuronide-d3, a comprehensive validation process ensures the reliability and robustness of the analytical data.

Linearity demonstrates the ability of the analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. nih.gov This is typically evaluated by analyzing a series of calibration standards at different concentrations. The relationship between the instrument response and the concentration is then assessed using a linear regression model. A high correlation coefficient (r²) is indicative of a good linear relationship. nih.gov

The Limit of Quantitation (LOQ) is the lowest concentration of an analyte in a sample that can be reliably quantified with acceptable precision and accuracy. chromatographyonline.com It is a critical parameter for methods used in pharmacokinetic studies where low concentrations of metabolites may need to be measured. For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for ibuprofen in human plasma was validated with a linear range of 0.05-36 μg/ml. nih.gov

Table 4: Representative Linearity and LOQ Data

| Parameter | Value |

|---|---|

| Calibration Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

Accuracy refers to the closeness of the measured value to the true value. It is typically assessed by analyzing quality control (QC) samples at different concentration levels (low, medium, and high) and comparing the measured concentrations to the nominal values. chromatographyonline.com The accuracy is often expressed as the percentage of the nominal value.

Precision is the measure of the agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. chromatographyonline.com It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels: intra-day precision (within-run) and inter-day precision (between-run).

Recovery is the measure of the efficiency of the sample preparation method in extracting the analyte from the biological matrix. It is determined by comparing the analyte response in a pre-extracted sample (spiked before extraction) to that in a post-extracted sample (spiked after extraction).

A validated LC-MS/MS method for ibuprofen reported mean recoveries ranging from 78.4% to 80.9%, with intra- and inter-day precision RSDs below 5% and accuracy between 88.2% and 103.67%. nih.gov Another study showed method accuracy in the range of 89-108% and interday precision coefficients of variation between 3% and 16%. vibgyorpublishers.org

Table 5: Illustrative Accuracy, Precision, and Recovery Data

| QC Level | Accuracy (% Bias) | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) | Recovery (%) |

|---|---|---|---|---|

| Low (3 ng/mL) | ± 5% | < 10% | < 10% | 85% |

| Medium (300 ng/mL) | ± 5% | < 5% | < 5% | 88% |

Evaluation of Matrix Effects and Metabolite Back-Conversion

The bioanalysis of drugs that form acyl glucuronide metabolites is often challenging due to the inherent instability of these compounds in biological matrices. This instability can lead to back-conversion, where the glucuronide metabolite reverts to the parent drug, and acyl migration, which results in the formation of various positional isomers. caymanchem.comnih.gov These processes can significantly impact the accuracy of quantitative bioanalytical methods. Furthermore, the presence of endogenous components in biological samples can cause matrix effects, leading to the suppression or enhancement of the analyte signal during analysis by mass spectrometry.

A significant challenge in the accurate quantification of ibuprofen and its metabolites is the potential for back-conversion of its acyl glucuronide. Ibuprofen undergoes biotransformation to ibuprofen acyl glucuronide, and it has been noted that procedures are often implemented during bioanalytical sample handling to minimize the impact of this conversion. chromatographyonline.com Studies have shown that the degradation of ibuprofen glucuronides, which includes both hydrolysis back to the parent drug and acyl migration, occurs in vitro. nih.gov The rate of this degradation can be influenced by the stereochemistry of the parent compound, with the (R)-ibuprofen acyl glucuronide degrading at approximately twice the rate of the (S)-diastereoisomer. nih.gov

To mitigate these analytical challenges, various strategies are employed. A study investigating the bioanalysis of drugs undergoing acyl glucuronidation found that a majority of studies lowered the pH during sample extraction to prevent back-conversion. medchemexpress.com The use of a stable isotopically labeled internal standard (SIL-IS), such as ibuprofen-d3, is a widely accepted approach to compensate for matrix effects and variability in sample processing. In the development of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for ibuprofen in human plasma, the use of ibuprofen-d3 as an internal standard resulted in a negligible matrix effect, even in complex matrices like lipemic and hemolytic plasma. nih.gov While this study focused on the parent drug, the principle extends to its metabolites. The co-elution of a stable isotope-labeled internal standard with the analyte of interest helps to normalize for variations in ionization efficiency caused by matrix components. For the analysis of ibuprofen acyl-β-D-glucuronide, the use of its deuterated form, ibuprofen acyl-β-D-glucuronide-d3, as an internal standard would be the ideal approach to account for any matrix effects or instability specific to the metabolite.

One study that validated an LC-MS/MS method for ibuprofen in miniature swine plasma and synovial fluid reported internal-standard normalized matrix factors of 0.99 and 1.0 for plasma and synovial fluid, respectively, when using ibuprofen-d3. chromatographyonline.com This indicates that the matrix effect was effectively compensated for by the internal standard. The incorporation of advanced techniques such as high-field asymmetric waveform ion mobility spectrometry (FAIMS) coupled with liquid chromatography-high resolution mass spectrometry (UHPLC-HRMS) has also been shown to reduce matrix chemical noise and improve the limit of quantitation for ibuprofen 1-β-O-acyl glucuronide in urine. nih.gov

Table 1: Strategies to Mitigate Matrix Effects and Back-Conversion

| Analytical Challenge | Mitigation Strategy | Study Findings | Citation |

|---|---|---|---|

| Metabolite Back-Conversion | Lowering pH during sample extraction | Majority of surveyed studies employed this technique for acyl glucuronide analysis. | medchemexpress.com |

| Matrix Effects | Use of a stable isotopically labeled internal standard (Ibuprofen-d3) | Negligible matrix effect observed in human plasma for ibuprofen quantification. | nih.gov |

| Matrix Effects | Use of a stable isotopically labeled internal standard (Ibuprofen-d3) | Internal-standard normalized matrix factors of 0.99 (plasma) and 1.0 (synovial fluid). | chromatographyonline.com |

| Matrix Chemical Noise | High-Field Asymmetric Waveform Ion Mobility Spectrometry (FAIMS) | Reduced matrix noise and improved quantitation for ibuprofen acyl glucuronide in urine. | nih.gov |

Role of Ibuprofen-d3 and its Glucuronide as Internal Standards in Quantitative Assays

In quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is crucial for achieving accurate and precise results. The ideal IS is a stable isotope-labeled version of the analyte, as it shares very similar physicochemical properties, chromatographic retention time, and mass spectrometric fragmentation behavior with the analyte of interest. nih.gov This allows the IS to effectively compensate for variations that can occur during sample preparation, injection, and ionization.

Ibuprofen-d3, a deuterium-labeled version of ibuprofen, is widely used as an internal standard for the quantification of the parent drug in various biological and environmental matrices. caymanchem.comsigmaaldrich.comsigmaaldrich.com Its utility has been demonstrated in numerous validated LC-MS/MS methods for determining ibuprofen concentrations in human plasma, river water, and animal tissues. nih.govsigmaaldrich.com For instance, in a method for quantifying ibuprofen in human plasma, ibuprofen-d3 was used as a stable isotopically labeled internal standard (SIL-IS), with the mass transition of m/z 208.0 → 164.0 monitored for the IS, compared to m/z 205.0 → 161.1 for ibuprofen. nih.gov This method showed excellent linearity, precision, and accuracy, with negligible matrix effects. nih.gov

When the analytical focus shifts to the metabolites of a drug, the use of a stable isotope-labeled version of the metabolite itself is the preferred approach. Therefore, for the quantification of ibuprofen acyl-β-D-glucuronide, ibuprofen acyl-β-D-glucuronide-d3 serves as the most appropriate internal standard. medchemexpress.comscbt.comclearsynth.com Using the deuterated glucuronide as an IS ensures that any issues related to the stability, extraction efficiency, and ionization of the metabolite are mirrored by the IS, leading to more reliable quantification. The use of ibuprofen acyl-β-D-glucuronide-d3 is particularly important given the known instability and potential for back-conversion of acyl glucuronides. medchemexpress.com While the parent deuterated drug, ibuprofen-d3, can compensate for some variability, it cannot fully account for the unique behavior of the glucuronide metabolite during analysis.

The commercial availability of both ibuprofen-d3 and ibuprofen acyl-β-D-glucuronide-d3 facilitates their use in advanced analytical assays. caymanchem.commedchemexpress.comscbt.com These internal standards are essential for developing robust and reliable methods for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments.

Table 2: Application of Deuterated Ibuprofen Compounds as Internal Standards

| Internal Standard | Analyte | Matrix | Analytical Technique | Key Findings | Citations |

|---|---|---|---|---|---|

| Ibuprofen-d3 | Ibuprofen | Human Plasma | LC-MS/MS | Negligible matrix effect, high precision and accuracy. | nih.gov |

| Ibuprofen-d3 | Ibuprofen | River Water | HPLC/MS-MS | Effective for analysis of pharmaceutical residues. | sigmaaldrich.com |

| Ibuprofen-d3 | Ibuprofen | Miniature Swine Plasma and Synovial Fluid | LC-MS/MS | Effectively compensated for matrix effects. | chromatographyonline.com |

| Ibuprofen acyl-β-D-glucuronide-d3 | Ibuprofen acyl-β-D-glucuronide | Not Specified | General Bioanalysis | Considered the ideal internal standard for its corresponding analyte. | medchemexpress.comscbt.com |

Mechanistic Investigations of Ibuprofen Acyl β D Glucuronide D3 Metabolism and Disposition

Enzymology of Acyl Glucuronide Formation

The conjugation of ibuprofen (B1674241) with glucuronic acid is a phase II metabolic reaction catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). This process, which results in the formation of ibuprofen acyl-β-D-glucuronide, is crucial for increasing the water solubility of ibuprofen and facilitating its excretion from the body. nih.gov

Identification and Characterization of UDP-Glucuronosyltransferase (UGT) Isoforms Involved

Several UGT isoforms have been identified as being capable of metabolizing ibuprofen. Studies utilizing human liver microsomes and individually expressed UGT enzymes have demonstrated that multiple isoforms contribute to the glucuronidation of ibuprofen. researchgate.net

Inhibitory studies conducted with pooled human liver microsomes support the involvement of UGT1A1, UGT1A3, UGT1A9, UGT2B4, and UGT2B7 in the glucuronidation of ibuprofen. researchgate.net Further investigations have highlighted the particular importance of UGT2B7 , which is a major enzyme responsible for the formation of ibuprofen acyl glucuronide. nih.govnih.gov The UGT2B7 enzyme is also capable of using alternative cofactors, such as UDP-glucose, to form acyl glycosides of both R- and S-ibuprofen. nih.govnih.gov

The UGT2B family is also significantly involved. Besides the major role of UGT2B7, UGT2B4 has been identified as another isoform participating in profen glucuronidation. researchgate.net

It is important to note that genetic variations (polymorphisms) within these UGT genes can lead to differences in enzyme activity, potentially affecting the rate of ibuprofen glucuronide formation. For instance, studies on the related NSAID flurbiprofen (B1673479) have shown that polymorphisms in UGT2B7 and UGT1A9 can alter the clearance and stereoselectivity of its glucuronidation. nih.gov

Kinetic Studies of UGT-Catalyzed Glucuronidation of Ibuprofen Enantiomers in Vitro

For flurbiprofen, the major enzyme responsible for its glucuronidation, UGT2B7, exhibits different kinetics for the two enantiomers. Similarly, UGT1A9 also shows stereoselective kinetics. For example, a variant of UGT1A9 displayed a higher Vmax and intrinsic clearance for (S)-flurbiprofen compared to the wild-type enzyme. nih.gov This suggests that the enzymatic efficiency of glucuronidation can be enantiomer-dependent.

A study that aimed to optimize the in vitro production of ibuprofen glucuronide determined that the highest yield was achieved with an ibuprofen concentration of 486 µM, a UDP-glucuronic acid concentration of 3 mM, and a liver microsome concentration of 3.57 mg/ml. nih.gov While these are not classical kinetic parameters, they provide an indication of the substrate and cofactor concentrations required for efficient in vitro glucuronidation.

The following table presents kinetic data for the glucuronidation of flurbiprofen enantiomers by UGT2B7 and UGT1A9, which can be considered indicative of the likely kinetic behavior of ibuprofen.

Kinetic Parameters for Flurbiprofen Glucuronidation by UGT2B7 and UGT1A9 Wild-Type Enzymes

| Enzyme | Enantiomer | Km (µM) | Vmax (relative units) | Intrinsic Clearance (Vmax/Km) |

| UGT2B71 | (R)-Flurbiprofen | 138 ± 21 | 1.00 | 0.0072 |

| (S)-Flurbiprofen | 112 ± 15 | 1.12 | 0.0100 | |

| UGT1A91 | (R)-Flurbiprofen | 256 ± 34 | 0.25 | 0.0010 |

| (S)-Flurbiprofen | 211 ± 28 | 0.31 | 0.0015 | |

| Data adapted from a study on flurbiprofen glucuronidation and presented here for illustrative purposes. nih.gov |

Cofactor Requirements and Enzyme Reaction Conditions

The enzymatic formation of acyl glucuronides is a bi-substrate reaction that requires both the drug substrate (ibuprofen) and an activated sugar donor. The primary cofactor for UGT-catalyzed reactions is UDP-glucuronic acid (UDPGA) . nih.gov This high-energy molecule provides the glucuronic acid moiety that is transferred to the carboxylic acid group of ibuprofen.

Interestingly, studies have shown that UDP-glucose can also serve as a cofactor for the glycosylation of ibuprofen, particularly by the UGT2B7 isoform, leading to the formation of ibuprofen acyl glucosides. nih.govnih.gov

For optimal in vitro glucuronidation of ibuprofen using liver microsomes, specific reaction conditions have been identified. A factorial design study determined that the highest yield of ibuprofen glucuronide was achieved with an ibuprofen concentration of 486 µM, a UDPGA concentration of 3 mM, and an enzyme (microsomal protein) concentration of 3.57 mg/ml. nih.gov The same study found that the presence of Mg2+ ions did not have a significant effect on the reaction, while the detergent Triton X-100 was found to inhibit the glucuronidation process. nih.gov

Stereoselective Biotransformation Pathways

Ibuprofen is a chiral compound, existing as two enantiomers, (R)-ibuprofen and (S)-ibuprofen. These enantiomers exhibit different pharmacological activities and are metabolized differently in the body. The stereochemistry of ibuprofen has a profound impact on its biotransformation, including the formation of its acyl glucuronide.

Enantiomeric Inversion of Ibuprofen and its Impact on Glucuronide Formation

A key feature of ibuprofen metabolism is the unidirectional chiral inversion of the pharmacologically less active (R)-enantiomer to the more active (S)-enantiomer. nih.gov This metabolic conversion is significant, with studies showing that approximately 69% of an intravenous dose of (R)-ibuprofen can be inverted to (S)-ibuprofen in the body. nih.gov This inversion process is primarily systemic. nih.gov

The formation of ibuprofen acyl glucuronide is highly stereoselective, with a clear preference for the (S)-enantiomer . This means that (S)-ibuprofen is a better substrate for the UGT enzymes responsible for glucuronidation. The impact of the chiral inversion is therefore substantial; as (R)-ibuprofen is converted to (S)-ibuprofen, the pool of the preferred substrate for glucuronidation increases.

A study that investigated the stereoselective metabolism of ibuprofen after administration of the racemic mixture found that the partial metabolic clearance for the formation of ibuprofen glucuronide was 7.1 times greater for the (S)-enantiomer compared to the (R)-enantiomer. This highlights the significant preference of the glucuronidation pathway for (S)-ibuprofen.

The use of deuterated ibuprofen, specifically S-[aromatic-2H4]ibuprofen, in metabolic studies has helped to elucidate these stereoselective pathways. It is expected that the d3-label on the acyl-β-D-glucuronide would not alter this fundamental stereochemical preference of the UGT enzymes.

Diastereoselectivity in Acyl Glucuronide Conjugation

The conjugation of the chiral center in ibuprofen with the chiral glucuronic acid moiety results in the formation of diastereomeric glucuronides. While there is limited direct evidence quantifying the formation rates of the different diastereomers of ibuprofen acyl-β-D-glucuronide, evidence for diastereoselectivity in the interaction of profen acyl glucuronides with metabolizing enzymes exists.

Further research is required to fully characterize the diastereoselectivity in the formation and subsequent reactions of ibuprofen acyl-β-D-glucuronide-d3.

Chemical Reactivity and Intramolecular Rearrangements of Acyl Glucuronides

Ibuprofen acyl-β-D-glucuronide-d3, a deuterated form of the major metabolite of ibuprofen, is a subject of significant interest due to the known reactivity of acyl glucuronides. medchemexpress.com These metabolites are not inert end-products but are chemically reactive electrophiles capable of undergoing several transformations, including intramolecular rearrangement, hydrolysis, and reactions with macromolecules. nih.govresearchgate.net The deuterium (B1214612) labeling in Ibuprofen acyl-β-D-glucuronide-d3 serves as a valuable tool in metabolic and disposition studies, allowing for its distinction from the endogenous, non-labeled counterpart.

A key feature of acyl glucuronides is their propensity to undergo intramolecular acyl migration. This process involves the non-enzymatic transfer of the acyl group from the C-1 hydroxyl group of the glucuronic acid moiety to the adjacent C-2, C-3, and C-4 hydroxyl groups. tandfonline.comnih.gov This rearrangement leads to the formation of a complex mixture of positional isomers (β-1, C-2, C-3, and C-4 esters) and their corresponding α-anomers. nih.govresearchgate.net

Anomerization, the conversion between the α and β anomers of the glucuronide, can also occur. The 1-α anomers of acyl glucuronides have been observed to have faster reaction rates than their 1-β counterparts, which may be attributed to the exo-anomeric effect and a more favorable transition state. rsc.org

The degradation of ibuprofen glucuronide, which encompasses both acyl migration and hydrolysis, has been studied using techniques like NMR spectroscopy. nih.gov These studies allow for the determination of the half-lives of the 1-β anomer and provide insights into the kinetics of the rearrangement process. researchgate.net

In addition to acyl migration, ibuprofen acyl-β-D-glucuronide-d3 can undergo hydrolysis, cleaving the ester linkage to release ibuprofen and glucuronic acid. nih.govtandfonline.com This hydrolysis can occur both chemically and enzymatically. researchgate.netcovachem.com

Chemical hydrolysis is pH-dependent and can be accelerated under acidic or basic conditions. sigmaaldrich.com Enzymatic hydrolysis is primarily mediated by β-glucuronidases, a class of hydrolase enzymes found in various tissues and microorganisms. covachem.comsigmaaldrich.com These enzymes play a crucial role in the deconjugation of glucuronide metabolites, which can lead to the enterohepatic recirculation of the parent drug. researchgate.net The efficiency of enzymatic hydrolysis can be influenced by several factors, including the source of the β-glucuronidase, pH, temperature, and the specific structure of the glucuronide conjugate. sigmaaldrich.commdpi.com

Studies comparing the degradation of ibuprofen glucuronide in aqueous buffer versus human plasma have revealed that hydrolysis is the predominant pathway in plasma, whereas transacylation (acyl migration) is more dominant in buffer at physiological pH. researchgate.net This highlights the importance of the biological matrix in determining the fate of acyl glucuronides.

The reactivity and stability of acyl glucuronides vary significantly depending on the structure of the parent carboxylic acid. tandfonline.comnih.gov This has been a key area of investigation, as increased reactivity has been linked to the potential for covalent binding to proteins and subsequent toxicity. nih.govresearchgate.net

Studies comparing the acyl glucuronides of different non-steroidal anti-inflammatory drugs (NSAIDs) have provided valuable insights. For example, the degradation of ibufenac (B14817) glucuronide in vitro is faster than that of ibuprofen glucuronide. nih.gov This difference in reactivity is significant because ibufenac was withdrawn from the market due to severe adverse reactions, while ibuprofen is considered relatively safe. researchgate.netnih.gov The higher reactivity of ibufenac glucuronide is associated with a greater extent of covalent binding to proteins. nih.gov

The stability of an acyl glucuronide is often assessed by its degradation half-life, which is a composite of both hydrolysis and acyl migration rates. tandfonline.comresearchgate.net Factors influencing stability include the electronic properties of the carbonyl carbon (as indicated by the pKa of the parent acid) and steric hindrance around the acyl group. tandfonline.comnih.gov Generally, increased steric bulk near the carbonyl group leads to a more stable acyl glucuronide. researchgate.net

The following table summarizes the comparative half-lives of acyl glucuronides for ibuprofen and a related compound, ibufenac, in different media.

| Compound | Medium | Half-life (t½) in hours | Predominant Reaction |

| Ibuprofen Acyl Glucuronide | Buffer (pH 7.4) | 10.3 | Transacylation |

| Human Plasma | 1.7 | Hydrolysis | |

| Ibufenac Acyl Glucuronide | Buffer (pH 7.4) | 1.8 | Transacylation |

| Human Plasma | 0.3 | Hydrolysis |

This table is based on data from integrated HPLC-MS and 1H-NMR spectroscopic studies. researchgate.net

Disposition and Fate in Preclinical and In Vitro Models

The disposition and metabolic fate of ibuprofen acyl-β-D-glucuronide-d3 have been investigated in various preclinical and in vitro systems to understand its behavior and potential for bioactivation.

In vitro studies using isolated enzyme systems and subcellular fractions, such as liver microsomes, are crucial for elucidating the metabolic pathways of drugs and their metabolites. hmdb.ca Human liver microsomes are a rich source of UDP-glucuronosyltransferases (UGTs), the enzymes responsible for the formation of acyl glucuronides. hmdb.ca

These in vitro systems can also be used to study the subsequent reactions of the formed acyl glucuronide. For instance, liver microsomal preparations can be used to generate sufficient quantities of acyl glucuronides for characterization by techniques like NMR. nih.gov This allows for the investigation of their degradation pathways, including acyl migration and hydrolysis, in a controlled environment. nih.gov

Studies have shown that ibuprofen acyl glucuronide can covalently bind to proteins within liver microsomes. mdpi.com This binding is thought to be a consequence of the electrophilic nature of the acyl glucuronide and its rearrangement products. The extent of covalent binding can be influenced by the stereochemistry of the parent drug, with the acyl glucuronides of different enantiomers sometimes exhibiting different reactivity. mdpi.com

Cell culture models provide a more integrated system for studying drug metabolism compared to isolated enzymes. These models can be used to investigate the formation, transport, and further biotransformation of acyl glucuronides.

Recombinant yeast cells engineered to express specific human UGT enzymes have been used to identify the specific isoforms responsible for the glucuronidation of various drugs. This approach allows for a detailed understanding of the enzymatic basis of acyl glucuronide formation.

Biotransformation studies using microbial cultures have also been employed to investigate the metabolism of ibuprofen. nih.govoaepublish.com For example, the bacterium Priestia megaterium has been shown to transform ibuprofen into hydroxylated metabolites and a pyranoside conjugate. nih.gov While not directly involving the acyl glucuronide, these studies demonstrate the diverse metabolic capabilities of microorganisms and their potential use as models for drug metabolism.

Excretion and Elimination Pathways in Animal Models (e.g., Rhesus Monkeys, Mice, Rainbow Trout, Zebrafish Embryos)

The elimination of ibuprofen and its metabolites, including the acyl-β-D-glucuronide, occurs through various pathways, with significant species-dependent variations. Biliary and renal routes are the primary modes of excretion.

Rhesus Monkeys: In rhesus monkeys administered ibuprofen orally, the drug is rapidly absorbed and metabolized into its acyl glucuronide. However, the plasma levels of the glucuronide are lower than the parent drug.

Mice and Rats: In rats, a significant portion of ibuprofen is eliminated in the bile and urine. Following intravenous administration, up to 59% of the dose can be recovered in the bile as ibuprofen and its metabolites. nih.gov After oral administration, 40-41% of the dose is found in the bile, while 16-32% is excreted in the urine. nih.gov Studies in hyperglycemic rats have shown that both unconjugated ibuprofen and its β-D-glucuronide are detected in the bile. scholaris.caresearchgate.net

Rainbow Trout (Oncorhynchus mykiss): Rainbow trout exhibit a high capacity for ibuprofen biotransformation. nih.govresearchgate.net The primary elimination route for ibuprofen metabolites is through the bile. nih.govnih.gov Key metabolites identified in the bile include acyl glucuronides of both ibuprofen and its hydroxylated forms, as well as taurine (B1682933) conjugates. nih.govresearchgate.net Glucuronides have been identified as the predominant metabolites for ibuprofen in this species. nih.gov The concentration of these metabolites in the bile can be several orders of magnitude higher than in the plasma, making bile analysis a sensitive method for monitoring exposure. nih.gov

Zebrafish (Danio rerio) Embryos: Studies on zebrafish larvae demonstrate their ability to absorb, metabolize, and excrete ibuprofen. The primary metabolite identified is hydroxy-ibuprofen, which is found in both larval extracts and the surrounding water, indicating its excretion. nih.gov While direct measurement of ibuprofen acyl-glucuronide was not reported in this study, the presence of downstream metabolites points to an active metabolic system even in early life stages.

Table 1: Summary of Ibuprofen Acyl-β-D-Glucuronide Excretion in Animal Models

| Animal Model | Primary Excretion Route | Key Metabolites Detected | Reference |

|---|---|---|---|

| Rhesus Monkey | Not specified in provided abstracts | Ibuprofen acyl glucuronide | nih.gov |

| Rat | Biliary and Urinary | Ibuprofen, Ibuprofen-β-D-glucuronide | nih.govresearchgate.net |

| Rainbow Trout | Biliary | Acyl glucuronides and taurine conjugates of Ibuprofen and hydroxylated Ibuprofen | nih.govresearchgate.netnih.gov |

| Zebrafish Embryo | Aqueous excretion from larvae | Hydroxy-ibuprofen | nih.gov |

Enterohepatic Recirculation Mechanisms

Enterohepatic recirculation is a significant process in the disposition of ibuprofen, effectively extending its presence in the body. This mechanism involves the biliary excretion of the ibuprofen acyl-glucuronide metabolite into the intestine. nih.gov In the gut, intestinal bacteria can hydrolyze the glucuronide conjugate, cleaving off the glucuronic acid moiety and regenerating the parent ibuprofen. youtube.com The re-formed parent drug is then reabsorbed from the intestine back into the systemic circulation, where it can again undergo metabolism in the liver. nih.govyoutube.com This cycle of biliary excretion, bacterial deconjugation, and intestinal reabsorption has been demonstrated to occur substantially in rats. nih.gov

Comparative Disposition Across Species

The disposition of ibuprofen and its acyl glucuronide metabolite shows notable differences across various species.

In rhesus monkeys , plasma concentrations of ibuprofen acyl glucuronide are present but lower than the parent drug. nih.gov In contrast, rats exhibit significant biliary excretion of the glucuronide, contributing to enterohepatic recirculation. nih.gov

Aquatic species demonstrate distinct metabolic pathways. Rainbow trout not only form the acyl glucuronide but also taurine conjugates, a pathway not typically dominant in mammals. nih.gov The biotransformation in rainbow trout is highly efficient, with metabolites in the bile far exceeding the concentration of the parent compound. nih.govZebrafish larvae also metabolize ibuprofen, primarily through hydroxylation, and excrete the resulting metabolite. nih.gov

These comparative differences highlight the species-specific nature of drug metabolism and disposition, which can be influenced by varying enzyme expression and physiological characteristics.

Table 2: Comparative Disposition of Ibuprofen and its Acyl Glucuronide

| Species | Key Disposition Features | Reference |

|---|---|---|

| Rhesus Monkey | Plasma levels of acyl glucuronide are lower than the parent drug. | nih.gov |

| Rat | Significant biliary excretion and enterohepatic recirculation of the glucuronide. | nih.gov |

| Rainbow Trout | Efficient biotransformation with high concentrations of glucuronide and taurine conjugates in bile. | nih.govnih.gov |

| Zebrafish Embryo | Metabolism primarily via hydroxylation and excretion of metabolites. | nih.gov |

Interactions with Biological Macromolecules: Mechanistic Insights into Covalent Binding (excluding toxicity outcomes)

Ibuprofen acyl-β-D-glucuronide is a reactive metabolite capable of covalently binding to biological macromolecules, a process that has been investigated in various models.

Investigation of Covalent Adduct Formation in Vitro and in Animal Models

The formation of covalent adducts between ibuprofen acyl glucuronide and proteins has been observed both in vitro and in vivo.

In Vitro Studies: Ibuprofen acyl glucuronide has been shown to covalently bind to proteins such as human serum albumin in vitro. nih.gov This binding occurs through mechanisms like transacylation, where the acyl group of the glucuronide is transferred to nucleophilic residues on the protein.

Animal Models: In rhesus monkeys, covalent binding of ibuprofen to plasma proteins via its acyl glucuronide has been demonstrated in vivo. nih.gov This indicates that the glucuronide is sufficiently reactive within the biological system to form stable adducts with circulating proteins. nih.gov

Table 3: Covalent Adduct Formation of Ibuprofen Acyl-β-D-Glucuronide

| Model System | Macromolecule Target | Key Findings | Reference |

|---|---|---|---|

| In Vitro | Human Serum Albumin | Demonstrated covalent binding of ibuprofen via its acyl glucuronide. | nih.gov |

| Rhesus Monkey (In Vivo) | Plasma Proteins | Observed covalent binding of ibuprofen to plasma proteins, mediated by the acyl glucuronide metabolite. | nih.gov |

Applications of Ibuprofen Acyl β D Glucuronide D3 As a Research Tool

Utilization in Quantitative Bioanalytical Method Development and Validation

The development and validation of robust bioanalytical methods are fundamental to pharmaceutical research. Ibuprofen (B1674241) acyl-β-D-glucuronide-d3 plays a pivotal role as an internal standard in these processes, particularly for techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). texilajournal.comscioninstruments.com

The use of a stable isotope-labeled internal standard, such as Ibuprofen acyl-β-D-glucuronide-d3, is considered the gold standard in quantitative mass spectrometry. scioninstruments.com This is because its chemical and physical properties are nearly identical to the analyte of interest, Ibuprofen acyl-β-D-glucuronide. researchgate.net This similarity ensures that both compounds behave almost identically during sample preparation, chromatography, and ionization, thereby compensating for variability in extraction recovery and matrix effects. scioninstruments.comclearsynth.com Matrix effects, where other components in a biological sample can suppress or enhance the ionization of the analyte, are a significant challenge in bioanalysis. scioninstruments.com By co-eluting with the analyte, the deuterated standard experiences similar matrix effects, allowing for accurate correction and more precise quantification. texilajournal.com

The key difference between the analyte and the internal standard is their mass-to-charge ratio (m/z), which is easily distinguished by the mass spectrometer. scioninstruments.com This distinction enables researchers to accurately determine the concentration of Ibuprofen acyl-β-D-glucuronide in complex biological matrices like plasma and urine. texilajournal.comclearsynth.com

Table 1: Characteristics of a Deuterated Internal Standard for Bioanalysis

| Feature | Description | Advantage in Bioanalysis |

|---|---|---|

| Chemical & Physical Similarity | Nearly identical to the analyte. | Compensates for variability in sample preparation and extraction. |

| Co-elution | Elutes at the same retention time as the analyte in chromatography. | Corrects for matrix effects (ion suppression or enhancement). texilajournal.com |

| Mass Difference | Different mass-to-charge ratio (m/z) from the analyte. | Allows for clear differentiation and accurate quantification by the mass spectrometer. scioninstruments.com |

| Stability | Deuterium (B1214612) atoms are stable isotopes. | Provides a reliable and consistent reference for quantification. |

Application in Drug Metabolism and Pharmacokinetic Study Design in Non-Clinical Models

Understanding the metabolic fate and pharmacokinetic profile of a drug is crucial for its development. Ibuprofen acyl-β-D-glucuronide-d3 is instrumental in designing and executing drug metabolism and pharmacokinetic (DMPK) studies in non-clinical models. medchemexpress.com

Ibuprofen is extensively metabolized in the body, primarily through oxidation by cytochrome P450 enzymes and subsequent glucuronidation. pharmgkb.orgontosight.ai Glucuronidation, the process of attaching glucuronic acid to the drug, is a major pathway for the elimination of ibuprofen and is catalyzed by UDP-glucuronosyltransferases (UGTs). pharmgkb.orgnih.gov This process converts the drug into a more water-soluble form, facilitating its excretion. hmdb.ca

In DMPK studies, Ibuprofen acyl-β-D-glucuronide-d3 can be used as a tracer to follow the metabolic pathway of ibuprofen. medchemexpress.com By administering a dose of deuterated ibuprofen and analyzing biological samples for the presence of Ibuprofen acyl-β-D-glucuronide-d3 and other deuterated metabolites, researchers can elucidate the rates and routes of metabolism and excretion. This information is vital for building accurate pharmacokinetic models that describe the absorption, distribution, metabolism, and excretion (ADME) of the drug.

Role in Understanding Drug Disposition and Bioactivation Pathways

The disposition of a drug within the body and its potential to form reactive metabolites are key aspects of its safety profile. While glucuronidation is generally considered a detoxification pathway, acyl glucuronides can be chemically reactive and have the potential to bind covalently to proteins, a process known as bioactivation. nih.gov This covalent binding has been implicated in the toxicity of some drugs. nih.gov

Ibuprofen acyl-β-D-glucuronide-d3 can be employed to investigate the disposition and bioactivation of ibuprofen. medchemexpress.com Studies have shown that ibuprofen acyl glucuronide can bind to plasma proteins. nih.gov By using the deuterated form, researchers can more accurately trace and quantify the formation of these protein adducts in vivo and in vitro. This helps in assessing the potential for bioactivation and understanding the mechanisms of any observed toxicity. Although the covalent binding of ibuprofen acyl glucuronide to plasma proteins has been observed, it is considered to be low compared to other NSAIDs that form acyl glucuronides. nih.gov

Contribution to Environmental Pharmaceutical Research and Monitoring (e.g., Fish Bile Studies)

The increasing presence of pharmaceuticals in the environment is a growing concern. mdpi.com These compounds enter aquatic ecosystems through various pathways, including wastewater treatment plant effluents. mdpi.com Fish and other aquatic organisms can be exposed to and accumulate these pharmaceuticals. nih.gov

Ibuprofen acyl-β-D-glucuronide-d3 serves as a valuable analytical standard in environmental monitoring studies. Fish are often used as bioindicators of water pollution, and their bile can be analyzed to assess exposure to contaminants. mdpi.comnih.gov The development of sensitive analytical methods, such as LC-MS/MS, is crucial for detecting the low concentrations of pharmaceutical metabolites in environmental samples. youtube.com

In this context, Ibuprofen acyl-β-D-glucuronide-d3 is used as an internal standard to ensure the accuracy and reliability of these measurements. Its use allows for the precise quantification of ibuprofen metabolites in complex matrices like fish bile, helping researchers to understand the extent of pharmaceutical pollution and its potential impact on aquatic life. youtube.com

Table 2: Research Applications of Ibuprofen Acyl-β-D-glucuronide-d3

| Research Area | Specific Application | Scientific Value |

|---|---|---|

| Quantitative Bioanalysis | Internal standard in LC-MS/MS. scioninstruments.com | Enables accurate and precise quantification of ibuprofen acyl-β-D-glucuronide in biological samples. clearsynth.com |

| Drug Metabolism & Pharmacokinetics | Tracer in DMPK studies. medchemexpress.com | Helps to elucidate metabolic pathways and build pharmacokinetic models. |

| Drug Disposition & Bioactivation | Tool to study protein binding. | Allows for the quantification of protein adducts to assess bioactivation potential. |

| Environmental Monitoring | Analytical standard in fish bile studies. | Facilitates the accurate measurement of ibuprofen metabolites in environmental samples. youtube.com |

| Isotope Effect Studies | Investigating reaction mechanisms. | Provides insights into the kinetics and mechanisms of metabolic reactions. |

Isotope Effect Studies in Reaction Mechanisms

The substitution of hydrogen with deuterium can sometimes lead to a kinetic isotope effect, where the rate of a chemical reaction is altered. medchemexpress.com This phenomenon can be exploited to study the mechanisms of enzymatic reactions.

In the context of ibuprofen metabolism, comparing the rate of glucuronidation of ibuprofen to that of deuterated ibuprofen can provide insights into the reaction mechanism of the UGT enzymes involved. If a significant kinetic isotope effect is observed, it can suggest which steps in the reaction pathway are rate-limiting. While the primary use of Ibuprofen acyl-β-D-glucuronide-d3 is as an internal standard where a significant isotope effect is generally not desired, its synthesis and availability open up possibilities for its use in more fundamental mechanistic studies of drug metabolism. medchemexpress.com

Future Perspectives and Emerging Research Avenues

Development of Novel Analytical Techniques for Enhanced Specificity and Sensitivity

The accurate quantification of acyl glucuronides like that of ibuprofen (B1674241) is notoriously challenging due to their inherent instability. nih.govresearchgate.net These molecules are prone to pH-dependent intramolecular migration and hydrolysis back to the parent drug, which can compromise the accuracy of bioanalytical measurements. nih.gov Future research will undoubtedly focus on developing more robust analytical methods to overcome these stability issues.

Currently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of ibuprofen and its metabolites. nih.govchromatographyonline.com However, emerging techniques aim to enhance selectivity and sensitivity, especially in complex biological matrices like urine and plasma. One promising approach is the integration of ion mobility spectrometry (IMS) with LC-MS. fao.orgowlstonemedical.com High-field asymmetric waveform ion mobility spectrometry (FAIMS), for instance, has been shown to reduce chemical noise from the matrix, thereby improving the limit of quantitation and reproducibility for ibuprofen 1-β-O-acyl glucuronide. fao.orgowlstonemedical.com The use of Ibuprofen acyl-β-D-glucuronide-d3 as an internal standard in these advanced methods is crucial for achieving the highest degree of accuracy.

Furthermore, high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) systems, allows for the precise identification of various isomeric forms of the glucuronide, which is critical given the potential for acyl migration. nih.gov Future developments may involve novel sample preparation techniques that immediately stabilize the acyl glucuronide upon collection, preventing ex vivo degradation and ensuring a more accurate representation of its in vivo concentrations. researchgate.net

Table 1: Comparison of Analytical Techniques for Acyl Glucuronide Analysis

| Technique | Advantages | Challenges | Future Directions |

| LC-MS/MS | High sensitivity and selectivity, well-established. nih.govchromatographyonline.com | Potential for matrix effects, analyte instability during sample prep. nih.govresearchgate.net | Optimization of sample stabilization protocols, use of deuterated standards. researchgate.net |

| LC-HRMS (TOF) | Accurate mass measurement, identification of isomers. nih.gov | Data complexity, potentially lower throughput than triple quadrupole MS/MS. | Integration with advanced data processing software. |

| LC-IMS-MS | Enhanced separation from matrix interferences, improved signal-to-noise. fao.orgowlstonemedical.com | Instrumentation not as widely available, method development can be complex. | Miniaturization of IMS devices (e.g., chip-based FAIMS), broader application in routine analysis. owlstonemedical.com |

| Deuterium (B1214612) Metabolic Imaging (DMI) | Non-invasive in vivo mapping of metabolic pathways. nih.gov | Lower resolution than MS, requires administration of deuterated substrates. nih.gov | Application to track the fate of deuterated drugs and their metabolites in real-time within living organisms. nih.gov |

Advanced Computational Modeling of Acyl Glucuronide Behavior and Interactions

Computational chemistry and molecular modeling are becoming indispensable tools for predicting the behavior of drug metabolites. For Ibuprofen acyl-β-D-glucuronide, these models can provide insights into its reactivity and interactions with biological macromolecules. The inherent reactivity of acyl glucuronides, stemming from the electrophilic nature of the ester carbonyl group, can lead to covalent binding with proteins.

Future research will likely employ quantum mechanics (QM) calculations to model the process of acyl migration, where the acyl group moves from the 1-β position to other hydroxyl groups on the glucuronic acid moiety. These models can predict the relative stability of the different positional isomers and the energy barriers for their interconversion.

Molecular dynamics (MD) simulations can be used to model the interaction of Ibuprofen acyl-β-D-glucuronide with proteins. Such simulations can help identify potential protein targets for covalent modification and predict the binding sites. For instance, modeling studies have already suggested that the acyl glucuronide of ibuprofen, not the parent drug, interacts with and covalently modifies the TRPA1 ion channel, potentially contributing to its analgesic effect. nih.gov Advanced modeling could further refine these predictions and guide experimental studies to confirm these interactions. The use of deuteration in the model would be subtle, but could be used to probe kinetic isotope effects in modeled reactions.

Elucidation of Unidentified Metabolic Pathways and Subsequent Metabolites of the Glucuronide

While glucuronidation is often considered a final step in detoxification and elimination, there is growing evidence that glucuronide conjugates themselves can undergo further metabolism. The reactivity of Ibuprofen acyl-β-D-glucuronide makes it a candidate for such sequential metabolic transformations.

Future research will focus on identifying metabolites formed from the glucuronide conjugate. The acyl migration that forms various positional isomers is one such pathway. These isomers may have different biological activities and toxicological profiles compared to the initial 1-β-O-acyl glucuronide.

Moreover, the reactive nature of the glucuronide could lead to the formation of adducts with endogenous nucleophiles like glutathione (B108866) (GSH). admeshop.com Highly sensitive mass spectrometry techniques will be essential to detect and characterize these low-level, transient metabolites in biological samples. The use of Ibuprofen acyl-β-D-glucuronide-d3 can aid in these studies by helping to distinguish drug-related metabolites from endogenous molecules, as the deuterium label provides a unique mass signature. Understanding these secondary metabolic pathways is crucial for a complete picture of ibuprofen's disposition and potential for idiosyncratic drug reactions.